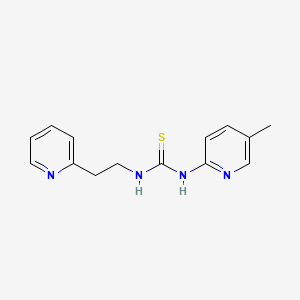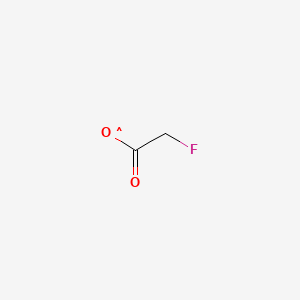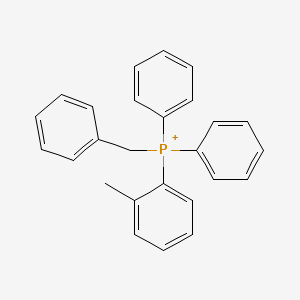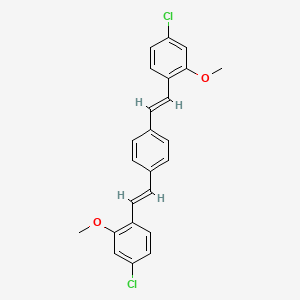
5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-: is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and five cis double bonds. It is commonly found in marine oils, particularly fish oil, and is known for its significant role in human health. This compound is a precursor to various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The chemical synthesis of 5,8,11,14,17-Eicosapentaenoic acid involves the elongation and desaturation of shorter-chain fatty acids.
Biotechnological Methods: Recent advancements have enabled the production of this compound using genetically engineered microorganisms.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,8,11,14,17-Eicosapentaenoic acid can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzyme catalysts such as lipoxygenases.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium.
Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.
Major Products:
Oxidized Metabolites: These include various hydroperoxides and hydroxides.
Reduced Products: These include saturated fatty acids.
Substituted Products: These include esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various eicosanoids, which are important signaling molecules .
Biology:
Medicine:
- Investigated for its potential benefits in reducing inflammation and cardiovascular diseases .
- Used in the formulation of dietary supplements and pharmaceuticals .
Industry:
Wirkmechanismus
5,8,11,14,17-Eicosapentaenoic acid exerts its effects primarily through its conversion to eicosanoids, which are signaling molecules involved in various physiological processes. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, immunity, and platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
5,8,11,14-Eicosatetraenoic acid: Another polyunsaturated fatty acid with four double bonds.
5,8,11,14,17-Docosapentaenoic acid: A similar compound with a 22-carbon chain and five double bonds.
5,8,11,14,17-Docosahexaenoic acid: A polyunsaturated fatty acid with a 22-carbon chain and six double bonds.
Uniqueness:
Eigenschaften
CAS-Nummer |
124020-07-1 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
JAZBEHYOTPTENJ-KBRNBYEHSA-N |
Isomerische SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)





